molecular formula C6H9ClN2O B1400175 (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS No. 1353048-70-0

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1400175
CAS No.: 1353048-70-0
M. Wt: 160.6 g/mol
InChI Key: PKIIHTFMEIIPIS-UHFFFAOYSA-N
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Description

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1353048-70-0) is a pyrazole derivative with a hydroxymethyl (–CH₂OH) substituent at the 5-position and chloro, 1,3-dimethyl groups on the pyrazole ring. Its molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.6 g/mol . This compound is used in research settings for synthetic and pharmacological studies, with a purity >98% and recommended storage at 2–8°C in solution form . The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and crystal packing, while the chloro and methyl groups modulate electronic and steric properties .

Properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIIHTFMEIIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-3-methylpyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

  • Reaction of 4-chloro-3-methylpyrazole with formaldehyde under basic conditions.
  • Formation of an intermediate followed by reduction to yield the desired product.

Industrial Production : Continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized reaction conditions and catalysts.

Chemistry

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol serves as a crucial building block in synthesizing more complex heterocyclic compounds. It is instrumental in developing new synthetic methodologies due to its reactive functional groups.

Biology

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties . Its biological activities are attributed to its structural characteristics that enhance interaction with microbial targets.

Case Study : A study demonstrated that related pyrazole compounds inhibited the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections.

Medicine

The compound is under investigation for its role as a pharmaceutical intermediate. Its derivatives have shown promise in drug discovery efforts aimed at developing new treatments for diseases such as cancer.

Case Study : Research has indicated that pyrazole derivatives may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Industrial Applications

In the industrial sector, (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol is used in:

  • Agrochemicals : It serves as a precursor for developing herbicides and pesticides.
  • Dyes and Pigments : The compound's reactivity allows it to be incorporated into dye formulations.

Mechanism of Action

The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
  • Molecular Formula : C₆H₉BrN₂O
  • Molecular Weight : 205.06 g/mol
  • Key Differences: Bromine replaces chlorine, increasing molecular weight and polarizability.
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
  • Molecular Formula : C₅H₇ClN₂O
  • Molecular Weight : 146.58 g/mol
  • Key Differences : Lacks the 3-methyl group, reducing steric hindrance. This may enhance solubility in polar solvents and increase metabolic susceptibility .

Alkyl-Substituted Derivatives

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanol
  • Molecular Formula : C₆H₉BrN₂O
  • Molecular Weight : 205.06 g/mol
  • Key Differences : Ethyl group at the 1-position increases hydrophobicity. The bromine substitution and altered substitution pattern (3-position hydroxymethyl vs. 5-position) significantly modify steric and electronic profiles .

Functionalized Pyrazole Derivatives

(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide
  • Molecular Formula : C₁₃H₁₃ClN₄O
  • Molecular Weight : 284.72 g/mol
  • Key Differences: Incorporates a benzamide group via a Schiff base linkage. The extended conjugation and hydrogen-bonding capacity (N–H⋯O/N interactions) enhance crystallinity and thermal stability. This derivative is synthesized from 4-chloro-1,3-dimethylpyrazole-5-carbaldehyde and 2-aminobenzamide .
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
  • Molecular Formula : C₂₄H₁₆Cl₂N₂O₃
  • Molecular Weight : 463.30 g/mol
  • Key Differences : Ester and benzoyl groups introduce lipophilicity, reducing aqueous solubility. Such derivatives are often explored for antimicrobial activity due to increased membrane permeability .

Pyrazolone Derivatives

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Molecular Formula : C₂₀H₁₅Cl₂N₅O
  • Molecular Weight : 412.27 g/mol
  • Key Differences: Pyrazolone core (C=O group at position 3) enhances hydrogen-bonding and π-stacking interactions.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol C₆H₉ClN₂O 160.6 5-CH₂OH, 4-Cl, 1,3-diMe High purity (>98%), hydrogen-bonding
(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol C₆H₉BrN₂O 205.06 5-CH₂OH, 4-Br, 1,3-diMe Increased lipophilicity
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide C₁₃H₁₃ClN₄O 284.72 Schiff base linker, benzamide Crystalline, N–H⋯O/N interactions
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate C₂₄H₁₆Cl₂N₂O₃ 463.30 Ester, benzoyl, 4-ClPh Antimicrobial potential

Biological Activity

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, characterized by its unique structure that includes a chloro group at the 4-position, two methyl groups at the 1- and 3-positions, and a hydroxymethyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is C_6H_8ClN_3O, with a molecular weight of 177.60 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of new derivatives with potentially enhanced biological activity.

Biological Activity

Research indicates that (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that pyrazole derivatives possess significant antimicrobial activity. The presence of the chloro and hydroxymethyl groups enhances their interaction with microbial targets, potentially inhibiting growth.

2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve modulation of inflammatory pathways, although specific pathways remain to be elucidated.

3. Anticancer Activity
Compounds containing pyrazole structures have been reported to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol have shown promising results against prostate cancer and other malignancies by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

Study Findings
Synthesis and Evaluation A study synthesized various pyrazole derivatives and evaluated their anticancer activities against different cell lines, highlighting the potential of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol as an effective agent against prostate cancer .
Antimicrobial Screening Another research focused on the antimicrobial properties of pyrazole derivatives, demonstrating that modifications in substituents significantly affect their efficacy against bacterial strains .
Anti-inflammatory Mechanisms Research indicated that pyrazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases.

The biological activity of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol can be attributed to its ability to interact with specific molecular targets within cells. The chloro group enhances binding affinity to certain receptors or enzymes involved in disease processes. Additionally, the hydroxymethyl group may facilitate hydrogen bonding interactions that stabilize binding to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

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